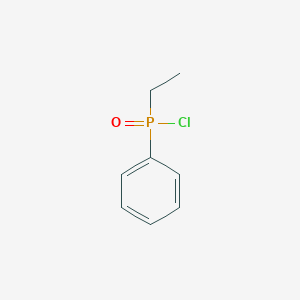

Ethyl phenyl phosphinsaeurechlorid

Description

Ethyl phenyl phosphinsaeurechlorid (systematic name: ethyl phenylphosphonochloridate) is a phosphorus-containing compound classified as a phosphinic acid chloride. It is typically used in organic synthesis as a reactive intermediate for forming phosphonates or coordinating ligands.

Propriétés

Numéro CAS |

1499-22-5 |

|---|---|

Formule moléculaire |

C8H10ClOP |

Poids moléculaire |

188.59 g/mol |

Nom IUPAC |

[chloro(ethyl)phosphoryl]benzene |

InChI |

InChI=1S/C8H10ClOP/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Clé InChI |

IHJRCKILKAJAQT-UHFFFAOYSA-N |

SMILES |

CCP(=O)(C1=CC=CC=C1)Cl |

SMILES canonique |

CCP(=O)(C1=CC=CC=C1)Cl |

Synonymes |

ETHYL PHENYL PHOSPHINSAEURECHLORID |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl phenyl phosphinsaeurechlorid can be synthesized through several methods. One common route involves the reaction of phenylphosphinic acid with thionyl chloride. The reaction typically proceeds as follows:

C6H5P(O)H2+SOCl2→C6H5P(O)Cl2+SO2+HCl

Another method involves the reaction of phenylphosphinic acid with phosphorus trichloride and ethyl alcohol:

C6H5P(O)H2+PCl3+C2H5OH→C6H5P(O)Cl2+C2H5Cl+HCl

Industrial Production Methods

Industrial production of ethyl(phenyl)phosphinoyl chloride often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl phenyl phosphinsaeurechlorid undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphine oxides.

Oxidation Reactions: It can be oxidized to form phosphonic acids or phosphine oxides.

Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

Phosphine Oxides: Formed through substitution reactions with nucleophiles.

Phosphonic Acids: Formed through oxidation reactions.

Phosphines: Formed through reduction reactions.

Applications De Recherche Scientifique

Ethyl phenyl phosphinsaeurechlorid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various phosphorus-containing compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl(phenyl)phosphinoyl chloride involves its reactivity with nucleophiles, leading to the formation of phosphine oxides. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of phosphorus-containing compounds.

Comparaison Avec Des Composés Similaires

Research Findings :

- Phosphinic acid chlorides like ethyl phenyl phosphinsaeurechlorid are highly reactive due to the electrophilic phosphorus center, whereas esters like phenyl ethyl butyrate are stable under ambient conditions.

- Safety protocols for phosphinic acid chlorids would necessitate stringent handling (e.g., inert atmosphere, corrosion-resistant equipment), contrasting with the minimal precautions described for phenyl ethyl butyrate.

Critical Analysis of Evidence Limitations

- Data on ethyl phenyl phosphinsaeurechlorid or its structural analogs (e.g., methyl phenyl phosphinic acid chloride, ethyl tolyl phosphinic acid chloride).

- Comparative studies on reactivity, spectroscopic data, or industrial use cases.

- References to authoritative databases (e.g., PubChem, Reaxys) or peer-reviewed literature.

Recommendations for Future Research

To address the query adequately, the following resources are essential:

- Synthetic Studies : Papers detailing the synthesis of ethyl phenyl phosphinsaeurechlorid and its derivatives.

- Spectroscopic Data : NMR, IR, and mass spectra for structural comparison.

- Safety Data Sheets : Hazard classifications and handling protocols specific to phosphinic acid chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.